molecular formula C9H9ClN4 B13687535 3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole

3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole

Cat. No.: B13687535
M. Wt: 208.65 g/mol
InChI Key: CQUMTDWVLLRIEA-UHFFFAOYSA-N
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Description

3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-methylbenzohydrazide with formamide in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole
  • 3-Amino-5-(4-methylphenyl)-1H-1,2,4-triazole
  • 3-Amino-5-(4-bromophenyl)-1H-1,2,4-triazole

Uniqueness

3-Amino-5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazole is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar triazoles.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(4-chloro-3-methylphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-5-4-6(2-3-7(5)10)8-12-9(11)14-13-8/h2-4H,1H3,(H3,11,12,13,14)

InChI Key

CQUMTDWVLLRIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NN2)N)Cl

Origin of Product

United States

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